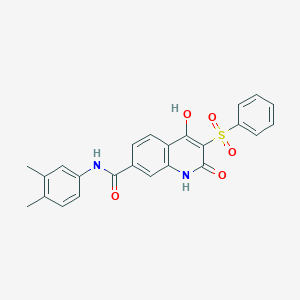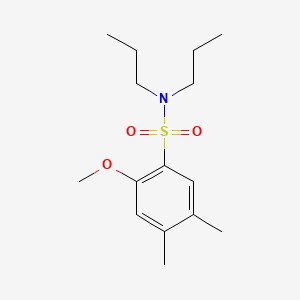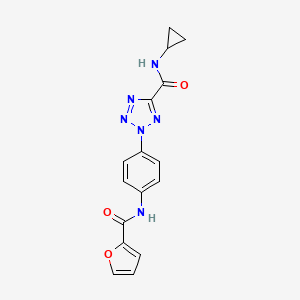![molecular formula C18H19FN2O2 B2506636 N-[(1S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-N-[(4-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide CAS No. 2411180-20-4](/img/structure/B2506636.png)
N-[(1S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-N-[(4-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-N-[(4-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide is a synthetic organic compound featuring a fluorine atom, a tetrahydronaphthalene moiety, and an oxazole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-N-[(4-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide typically involves:
Starting Material: : The initial step often utilizes (1S)-7-Fluoro-1,2,3,4-tetrahydronaphthalene as the starting material.
Oxazole Formation: : Formation of the oxazole ring, generally through cyclization reactions involving suitable precursors.
Linkage: : The final step involves coupling the oxazole derivative to the fluorinated tetrahydronaphthalene core, employing reagents such as amides or amines under controlled conditions (e.g., temperature, pH).
Industrial Production Methods
For industrial scale production, the process may involve:
Batch or Continuous Flow Reactors: : Ensuring efficient mixing and reaction time.
Optimized Catalysts: : Use of specific catalysts to enhance reaction rates and yields.
Purification Techniques: : Including crystallization, chromatography, and distillation to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions such as:
Oxidation: : Introducing an oxygen atom to form more oxidized derivatives.
Reduction: : Involves addition of hydrogen or removal of oxygen to produce reduced forms.
Substitution: : Fluorine atom or other substituents can be replaced by different groups.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Hydrogen gas with catalysts like palladium on carbon (Pd/C).
Substitution: : Halogenated solvents and bases such as potassium carbonate.
Major Products Formed
These reactions lead to a variety of products including fluorinated alcohols, amines, and substituted naphthalene derivatives.
Scientific Research Applications
This compound has several scientific research applications across different domains:
Chemistry: : Utilized as a precursor in organic synthesis and in studying reaction mechanisms.
Biology: : Investigated for its potential interactions with biological targets, impacting cellular processes.
Medicine: : Explored for therapeutic potential in treating diseases due to its unique bioactivity.
Industry: : Employed in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action typically involves:
Molecular Targets: : Interacting with specific enzymes or receptors.
Pathways Involved: : Modulating signaling pathways, such as those involving kinases or G-protein-coupled receptors (GPCRs).
Comparison with Similar Compounds
When comparing N-[(1S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-N-[(4-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide with other similar compounds:
Structural Uniqueness: : The combination of fluorinated tetrahydronaphthalene and oxazole moieties is relatively rare.
Similar Compounds: : Includes derivatives like tetrahydronaphthalenes and oxazoles with different substituents.
Conclusion
This compound stands out due to its intricate structure and multifaceted applications. This detailed exploration highlights its synthetic strategies, chemical behaviors, and potential in various scientific realms.
Properties
IUPAC Name |
N-[(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-N-[(4-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c1-3-18(22)21(10-16-12(2)11-23-20-16)17-6-4-5-13-7-8-14(19)9-15(13)17/h3,7-9,11,17H,1,4-6,10H2,2H3/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJJLAXJQBWZKT-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CON=C1CN(C2CCCC3=C2C=C(C=C3)F)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CON=C1CN([C@H]2CCCC3=C2C=C(C=C3)F)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-(o-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2506553.png)
![1-{pyrido[3,4-d]pyrimidin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2506554.png)


![4-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2506561.png)





![(2E)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2506572.png)
![[(3S,3Ar,9aR,9bS)-3,6,9-trimethyl-2,7-dioxo-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-3-yl] 3-methylbut-2-enoate](/img/structure/B2506574.png)

![2-cyano-N'-[(1E)-4,4,4-trifluoro-3-oxo-1-phenylbutylidene]acetohydrazide](/img/structure/B2506576.png)
